rac Dehydro-O-desmethyl Venlafaxine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[1-(cyclohexen-1-yl)-2-(dimethylamino)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-17(2)12-16(13-6-4-3-5-7-13)14-8-10-15(18)11-9-14/h6,8-11,16,18H,3-5,7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCZNCWNSMBGJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CCCCC1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346600-38-1 | |
| Record name | Rac dehydro-o-desmethyl venlafaxine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346600381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RAC DEHYDRO-O-DESMETHYL VENLAFAXINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84ZK5B3ZT6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Optimization of the Synthetic Process:
Developing improved, impurity-free synthesis methods for the API is a primary strategy. researchgate.netacs.org This involves selecting inexpensive and safe reagents that lead to high yields and purity (>99.9%), thereby minimizing the presence of starting materials or by-products that could degrade over time. researchgate.netacs.org
Careful control of reaction conditions (e.g., temperature, pH, reaction time) and purification steps (e.g., crystallization, chromatography) is crucial to remove any residual acids or reagents that could act as catalysts for degradation. researchgate.net
Formulation Development and Excipient Selection:
A thorough understanding of potential drug-excipient interactions is critical. nih.gov Excipients are not always inert and may contain reactive impurities (e.g., aldehydes, peroxides, residual acids) that can degrade the API. nih.gov
Screening excipient lots and choosing high-purity grades can prevent the introduction of substances that might lower the pH of the formulation and catalyze the dehydration of Desvenlafaxine (B1082). nih.gov
Control of Storage and Packaging:
Since the degradation is acid-catalyzed and can be exacerbated by moisture, controlling the storage environment is vital. americanpharmaceuticalreview.com
Implementing specialized packaging, such as containers with desiccants or adsorbents, helps to manage moisture levels and mitigate the risk of hydrolytic or acid-catalyzed reactions. americanpharmaceuticalreview.commoravek.com
Adherence to stringent shipping and storage regulations, including temperature and humidity control, maintains the integrity of the drug product from manufacturing to the end-user. moravek.com
Robust Analytical Monitoring:
Implementing validated, stability-indicating analytical methods (as detailed in section 6.2) for routine quality control testing is a cornerstone of impurity mitigation. researchgate.net
Regular stability testing of the drug product throughout its shelf-life ensures that any degradation is detected and that the level of rac Dehydro-O-desmethyl Venlafaxine (B1195380) remains below the qualification thresholds set by regulatory guidelines like ICH. lhasalimited.org
Pharmacological and Biochemical Investigations of Rac Dehydro O Desmethyl Venlafaxine in Preclinical Models
In Vitro Receptor Binding Affinity and Neurotransmitter Transporter Reuptake Inhibition Profiles
Preclinical in vitro studies have established that venlafaxine (B1195380) and its principal active metabolite, O-desmethylvenlafaxine (ODV), are potent inhibitors of serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters. fda.govfda.gov They are weak inhibitors of dopamine (B1211576) reuptake. fda.govfda.gov This dual reuptake inhibition is central to their mechanism of action. fda.gov Both venlafaxine and ODV exhibit no significant affinity for muscarinic cholinergic, H1-histaminergic, or α1-adrenergic receptors, which is hypothesized to account for the absence of certain side effects commonly associated with other classes of antidepressant medications. fda.govfda.gov
The S-enantiomer of venlafaxine is more potent in inhibiting serotonin reuptake, whereas the R-enantiomer has a stronger effect on norepinephrine reuptake. e-lactancia.org The metabolites, N-desmethylvenlafaxine and N,O-didesmethylvenlafaxine, are known to be considerably less potent inhibitors of both serotonin and norepinephrine reuptake compared to the parent compound. pharmgkb.org
Detailed in vitro receptor binding and reuptake inhibition data for rac Dehydro-O-desmethyl Venlafaxine are not extensively reported in the available scientific literature. Investigations would be required to characterize its specific affinity for neurotransmitter transporters and other receptors to understand its pharmacological potential.
Assessment of Enzyme Inhibition or Induction Potential in Hepatic Systems
The metabolic pathway of venlafaxine is heavily reliant on the cytochrome P450 (CYP) enzyme system. CYP2D6 is the primary enzyme responsible for the O-demethylation of venlafaxine to its major active metabolite, ODV. pharmgkb.orgpharmgkb.org Other enzymes, including CYP3A4 and CYP2C19, are involved in the N-demethylation pathway to form the less active metabolite, N-desmethylvenlafaxine. e-lactancia.orgpharmgkb.org
In vitro studies indicate that venlafaxine is a relatively weak inhibitor of CYP2D6. fda.govnih.gov Both venlafaxine and desvenlafaxine (B1082) (ODV) have been shown to have a low potential to inhibit the activity of major human hepatic P450 enzymes, including CYP1A2, CYP2C9, and CYP3A4, at concentrations up to 1 mM. nih.govpharmgkb.orgresearchgate.netmedworksmedia.com Specifically, in vitro studies using human liver microsomes demonstrated that desvenlafaxine and venlafaxine exhibited little to no reversible inhibition of a range of CYP enzymes, with IC50 or Ki values generally at or above 100 µM. pharmgkb.orgmedworksmedia.com Desvenlafaxine showed weak inhibition of CYP1A2 (IC50 = 130 µM) and CYP2D6 (IC50 values ranging from 50 µM to 90 µM depending on the substrate). walshmedicalmedia.com Neither compound acted as a mechanism-based inhibitor for several key CYP enzymes. pharmgkb.orgmedworksmedia.com
The specific enzyme inhibition or induction profile for this compound has not been characterized in the reviewed literature. Such an assessment would be critical to understanding its potential for drug-drug interactions.
Comparative Mechanistic Pharmacological Studies with Venlafaxine and O-desmethylvenlafaxine in In Vitro Assays
A comparative analysis of venlafaxine and its major active metabolite, O-desmethylvenlafaxine (ODV), highlights their similar but distinct pharmacological profiles. Both compounds function as serotonin-norepinephrine reuptake inhibitors (SNRIs). nih.gov Preclinical studies confirm that ODV is not just a metabolite but an active pharmacological agent with a potency for SERT and NET inhibition comparable to that of venlafaxine. pharmgkb.org The other metabolites, N-desmethylvenlafaxine and N,O-didesmethylvenlafaxine, are substantially less active. nih.gov
The primary distinction lies in their metabolic pathway and interaction with CYP enzymes. Venlafaxine's conversion to ODV is dependent on CYP2D6, whereas ODV itself is primarily metabolized through conjugation by UGT enzymes and to a lesser extent by CYP3A4, without involving the CYP2D6 pathway for its own clearance. drugbank.com This difference is significant for predicting pharmacokinetic variability.
The table below summarizes the comparative in vitro pharmacology of venlafaxine and O-desmethylvenlafaxine.
| Feature | Venlafaxine | O-desmethylvenlafaxine (ODV) | This compound |
| Primary Mechanism | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) | Data not available |
| SERT Inhibition | Potent | Potent | Data not available |
| NET Inhibition | Potent | Potent | Data not available |
| Dopamine Transporter (DAT) Inhibition | Weak | Weak | Data not available |
| Affinity for Muscarinic, H1, α1 Receptors | Not significant | Not significant | Data not available |
| Primary Metabolic Pathway | CYP2D6-mediated O-demethylation | Glucuronidation (UGT enzymes), minor CYP3A4 oxidation | Data not available |
| CYP2D6 Inhibition | Weak (Ki ~41 µM) | Weak (IC50 ~50-90 µM) | Data not available |
| CYP1A2, CYP2C9, CYP3A4 Inhibition | Not significant at therapeutic concentrations | Not significant at therapeutic concentrations | Data not available |
Data compiled from multiple preclinical in vitro studies. fda.govfda.govpharmgkb.orgnih.govwalshmedicalmedia.comdrugbank.com
Stereoselective Differences in Preclinical Pharmacological Activity
Chirality plays a crucial role in the pharmacology of venlafaxine and its metabolites. Venlafaxine is administered as a racemic mixture of (R)- and (S)-enantiomers, which exhibit different pharmacological properties. pharmgkb.org In vitro, (S)-venlafaxine is a more potent inhibitor of serotonin reuptake, while (R)-venlafaxine is more potent at inhibiting norepinephrine reuptake. e-lactancia.org
The metabolism of venlafaxine is also stereoselective. The formation of ODV is primarily catalyzed by CYP2D6, and this process shows selectivity. pharmgkb.org The enantiomers of ODV also inhibit both serotonin and norepinephrine reuptake, with the (R)-enantiomer being more potent in this regard. e-lactancia.org Clinical analyses have confirmed non-racemic ratios for both venlafaxine and ODV in patient samples, which points to stereoselective metabolism in humans.
Given that this compound is a derivative of these chiral compounds, it is highly probable that its own enantiomers would display distinct pharmacological and pharmacokinetic profiles. However, specific preclinical studies investigating the stereoselective activity of this compound are not available in the reviewed literature.
Impurity Profiling and Quality Standard Research for Rac Dehydro O Desmethyl Venlafaxine
Identification and Categorization as a Pharmaceutical Impurity/Related Substance
rac Dehydro-O-desmethyl Venlafaxine (B1195380), chemically known as 4-[1-(cyclohex-1-en-1-yl)-2-(dimethylamino) ethyl]phenol, is identified as a significant impurity and degradation product associated with the drug Desvenlafaxine (B1082) (O-desmethylvenlafaxine), which is the major active metabolite of Venlafaxine. nih.govufg.br In the context of pharmaceutical quality control, it is classified as a related substance that can arise during the manufacturing process or upon storage of the drug substance and its formulated products. researchgate.netsynzeal.com
This compound is specifically formed as a major product under acidic stress conditions. nih.govjocpr.com Forced degradation studies, which are mandated by regulatory bodies like the International Conference on Harmonisation (ICH) to establish the stability profile of a drug, have demonstrated that Desvenlafaxine is particularly susceptible to acid-induced degradation, leading to the formation of rac Dehydro-O-desmethyl Venlafaxine. nih.govjocpr.comresearchgate.net Its presence in the final drug product must be monitored and controlled to ensure the product's quality, safety, and efficacy, as the presence of impurities can potentially impact the stability and performance of the pharmaceutical formulation. nih.gov The identification and characterization of such impurities are crucial for setting appropriate quality specifications for the drug substance and product. scispace.com
Development of Analytical Methods for Impurity Detection and Quantification in Drug Substances and Formulations
The detection and quantification of this compound, along with other related substances of Venlafaxine and Desvenlafaxine, are primarily accomplished using stability-indicating High-Performance Liquid Chromatography (HPLC) methods. researchgate.netijpsr.com Reversed-phase HPLC (RP-HPLC) is the most common technique, valued for its ability to separate the main active pharmaceutical ingredient (API) from its impurities, ensuring specificity. ijpsr.comresearchgate.net
These analytical methods are developed and validated according to ICH guidelines to ensure they are accurate, precise, linear, specific, and robust. researchgate.netijrpc.com The specificity of a stability-indicating method is demonstrated by its ability to resolve the degradation products from the API, as seen in forced degradation studies. jocpr.comresearchgate.net
Key components of these HPLC methods include:
Columns: C18 and C8 columns are frequently used for their hydrophobic stationary phases, which effectively separate Venlafaxine and its relatively polar metabolites and impurities. nih.govresearchgate.netindexcopernicus.com
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate, ammonium (B1175870) acetate (B1210297), or triethylamine) and an organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.netresearchgate.net The pH of the buffer is a critical parameter that is optimized to achieve the best separation. researchgate.net
Detection: UV detection is commonly employed, with wavelengths set between 225 nm and 235 nm, where the parent drug and its impurities exhibit adequate absorbance. ijpsr.comresearchgate.netresearchgate.net For structural confirmation and identification, especially during method development and stress testing, Liquid Chromatography-Mass Spectrometry (LC-MS) is used. nih.govufg.br
The following tables summarize typical chromatographic conditions and validation parameters reported in the literature for the analysis of Venlafaxine/Desvenlafaxine and their related substances.
Table 1: Examples of HPLC Methods for Venlafaxine/Desvenlafaxine Impurity Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
|---|---|---|---|---|
| Column | SymmetryShield C18 (250x4.6 mm, 5 µm) nih.govresearchgate.net | Kromasil KR100-5C18 (250x4.6 mm, 5 µm) researchgate.net | Agilent C18 (150x4.6 mm, 5 µm) ijpsr.com | Symmetry C8 (250x4.6 mm, 5 µm) indexcopernicus.com |
| Mobile Phase | Ammonium acetate (0.05 M, pH 6.5) with 0.2% triethylamine (B128534) and Methanol nih.govresearchgate.net | 0.3% diethylamine (B46881) buffer (pH 3.0) and ACN/Methanol (90:10) researchgate.net | Phosphate buffer (pH 6.8) and Methanol (40:60 v/v) ijpsr.com | 0.1% TFA in water and 0.1% TFA in acetonitrile indexcopernicus.com |
| Elution Mode | Isocratic nih.govresearchgate.net | Gradient researchgate.net | Isocratic ijpsr.com | Gradient indexcopernicus.com |
| Flow Rate | 1.0 mL/min | Not Specified | 1.0 mL/min ijpsr.com | 1.0 mL/min indexcopernicus.com |
| Detection (UV) | Not Specified | 225 nm researchgate.net | 235 nm ijpsr.com | 227 nm indexcopernicus.com |
| Column Temp. | Ambient | 40 °C researchgate.net | Ambient | 25 °C indexcopernicus.com |
Table 2: Summary of Method Validation Parameters
| Parameter | Finding | Source(s) |
|---|---|---|
| Linearity (r²) | Correlation coefficients are consistently >0.999 for both the API and its impurities. | researchgate.netijrpc.comindexcopernicus.com |
| Precision (%RSD) | Intra-day and inter-day precision values are typically below 2%, indicating high reproducibility. | ijpsr.comindexcopernicus.com |
| Accuracy (% Recovery) | Recovery percentages generally fall within the range of 94% to 108%, demonstrating the accuracy of the methods. | ijpsr.comresearchgate.netijrpc.com |
| Limit of Detection (LOD) | Methods are sensitive, with LODs reported as low as 0.002% for some impurities. | ijrpc.com |
| Limit of Quantification (LOQ) | LOQ values are sufficiently low to quantify impurities at levels required by regulatory standards (e.g., 0.05%). | ijrpc.com |
Investigation of Formation Mechanisms and Degradation Pathways Leading to this compound during Storage and Manufacturing
The formation of this compound is a direct result of the chemical degradation of O-desmethylvenlafaxine (Desvenlafaxine). nih.gov The primary pathway for its formation has been elucidated through forced degradation studies, which intentionally subject the drug substance to harsh conditions to identify potential degradation products. researchgate.netscispace.com
The key findings regarding its formation are:
Acid-Catalyzed Dehydration: The compound is the major degradation product formed when Desvenlafaxine is subjected to acidic stress (e.g., using hydrochloric acid). nih.govjocpr.com The reaction involves the elimination of a water molecule from the parent compound, a process known as dehydration. nih.gov
Structural Transformation: The dehydration occurs at the cyclohexanol (B46403) ring of the Desvenlafaxine molecule. The tertiary hydroxyl group (-OH) is removed along with a hydrogen atom from an adjacent carbon on the ring, resulting in the formation of a carbon-carbon double bond within the cyclohexene (B86901) ring. jocpr.com
Confirmation by Mass Spectrometry: Evidence for this dehydration mechanism is provided by LC-MS analysis, which shows the degradation product has a mass-to-charge ratio (m/z) that is 18 amu lower than that of Desvenlafaxine, corresponding precisely to the mass of a water molecule (H₂O). nih.gov
This degradation pathway is a critical consideration during pharmaceutical development. The presence of acidic residues from the synthesis process or the use of acidic excipients in a formulation could potentially create a microenvironment that promotes the formation of this compound during manufacturing or over the shelf-life of the product. nih.gov The compound is not typically observed under neutral, basic, oxidative, or photolytic stress conditions, highlighting its specific link to acidic environments. nih.govresearchgate.net
Strategies for Impurity Control and Mitigation in Pharmaceutical Synthesis and Production
Controlling the formation of this compound and other impurities is essential for ensuring the quality and safety of the final pharmaceutical product. nih.gov A multi-faceted approach is employed, encompassing the entire lifecycle from synthesis to storage.
Future Directions in Rac Dehydro O Desmethyl Venlafaxine Research
Application of Omics Technologies in Metabolite Profiling
The advent of "omics" technologies, such as metabolomics and proteomics, offers a powerful lens through which to view the complex biological landscape affected by venlafaxine (B1195380) and its metabolites. Metabolomics, which profiles low molecular weight metabolites in biological samples, is being used to capture the comprehensive physiological and biochemical status of an organism in response to venlafaxine. europeanreview.org This approach can help to identify novel biomarkers related to drug efficacy and response. nih.gov
Proteomics, the large-scale study of proteins, is also providing valuable insights. Studies have utilized proteomic analysis to identify specific proteins that are regulated by venlafaxine during processes like neural differentiation. psychiatryinvestigation.orgpsychiatryinvestigation.org By understanding which proteins are up- or down-regulated, researchers can better elucidate the molecular mechanisms underlying venlafaxine's therapeutic effects and the role its metabolites play. psychiatryinvestigation.org For instance, research has shown that venlafaxine can modulate the expression of proteins involved in neurogenesis and cellular metabolism. psychiatryinvestigation.orgpsychiatryinvestigation.org
The integration of these omics technologies, sometimes referred to as "pharmaco-multiomics," is a burgeoning field in psychiatric research. mdpi.combmj.com By combining data from genomics, proteomics, and metabolomics, a more holistic and predictive model of drug response can be developed, paving the way for personalized medicine. nih.govmdpi.com
Advanced Computational Chemistry and Molecular Modeling for Predictive Studies
Computational chemistry and molecular modeling have become indispensable tools for predicting the behavior of drug metabolites without the need for extensive laboratory synthesis and animal testing. researchgate.net These methods allow for the in-silico analysis of molecular properties that can indicate a compound's potential toxicity and reactivity.
One approach involves the use of molecular mechanics, semi-empirical calculations (like PM3), and Density Functional Theory (DFT) to optimize the geometries of venlafaxine and its metabolites. scialert.net Such calculations can determine properties like the LUMO-HOMO (Lowest Unoccupied Molecular Orbital - Highest Occupied Molecular Orbital) energy gap, which provides an indication of a molecule's kinetic stability. researchgate.net Studies have shown that venlafaxine and its major metabolites possess high LUMO-HOMO energy differences, suggesting they are kinetically inert. researchgate.netscialert.net
Furthermore, these models can generate molecular surface information, revealing regions that are electron-rich, electron-poor, or neutral. scialert.net This is crucial for predicting how a metabolite might interact with cellular components. For example, analyses have suggested that the molecular surfaces of venlafaxine metabolites are not abundant in electron-deficient regions, indicating a lower likelihood of reacting with cellular nucleophiles like glutathione (B108866) or DNA. researchgate.netscialert.net This predictive capability helps in assessing the potential for cellular toxicity early in the research process.
Table 1: Computational Methods in Venlafaxine Metabolite Research
| Computational Method | Application | Predicted Outcome |
| Molecular Mechanics (MMFF) | Geometry optimization | Stable molecular structures |
| Semi-Empirical (PM3) | Geometry optimization, electronic properties | Relative stability and reactivity |
| Density Functional Theory (DFT) | Geometry optimization, electronic properties | LUMO-HOMO energy gaps, molecular surface potentials |
| In Silico Toxicity Prediction (e.g., ECOSAR) | Ecotoxicity assessment | Prediction of LC50 values for aquatic organisms mdpi.com |
Comprehensive Environmental Risk Assessment and Monitoring at Trace Levels
The widespread use of venlafaxine has led to the detection of its metabolites, including O-desmethylvenlafaxine, in aquatic environments. nih.govmdpi.com This has prompted a need for comprehensive environmental risk assessments, focusing on the occurrence, fate, and potential ecotoxicological effects of these compounds at trace levels (ng/L). nih.govmdpi.com
Advanced analytical techniques, such as ultra-high performance liquid chromatography-Orbitrap high-resolution mass spectrometry (UHPLC-HRMS), are crucial for detecting and quantifying these metabolites in environmental samples like wastewater. nih.govnih.gov Studies have shown that venlafaxine and O-desmethylvenlafaxine are among the most frequently detected psychiatric drug residues in both the influent and effluent of wastewater treatment plants (WWTPs). nih.gov
Environmental risk is often evaluated by calculating risk quotients (RQs), which compare the measured environmental concentration of a substance to its predicted no-effect concentration. nih.gov While some studies have reported RQs below 1 for venlafaxine and its metabolites, suggesting a low immediate risk, the persistence of these compounds is a concern. nih.govrsc.org The degradation of venlafaxine can also lead to the formation of various transformation products (TPs), some of which may have different toxicity profiles than the parent compound. mdpi.comnih.gov For example, while electrochemical degradation of venlafaxine generally yields products with lower ecotoxicity, some intermediates have shown slightly higher toxicity than venlafaxine itself. mdpi.com This highlights the importance of assessing the ecotoxicity of the entire mixture of parent compounds and their TPs. nih.gov
Elucidation of Novel Biotransformation Enzymes and Pathways
The primary metabolic pathway of venlafaxine is well-established, with the cytochrome P450 enzyme CYP2D6 playing the major role in its conversion to the active metabolite O-desmethylvenlafaxine (ODV). nih.govpharmgkb.orgpharmgkb.org Other enzymes, including CYP3A4, CYP2C19, and CYP2C9, are involved in minor metabolic pathways, such as N-demethylation to N-desmethylvenlafaxine (NDV). pharmgkb.orgdrugbank.compharmgkb.org
However, future research aims to further elucidate the nuances of these pathways and identify potentially novel enzymes or routes of biotransformation. For instance, while CYP2D6 is dominant, ODV is still detectable in individuals who are poor metabolizers for this enzyme, which strongly suggests the involvement of other enzymes like CYP2C19 in ODV formation. pharmgkb.org The subsequent metabolism of ODV and NDV into further metabolites like N,O-didesmethylvenlafaxine is also an area of active investigation, involving enzymes such as CYP2C19, CYP2D6, and/or CYP3A4. pharmgkb.org
Furthermore, research is expanding to understand biotransformation in non-human organisms, which is critical for environmental risk assessment. nih.gov Studies in fish have suggested that the metabolic pathways can differ significantly from those in humans. nih.govudg.edu For example, in the marine fish Argyrosomus regius, N-demethylation appears to be the main route of venlafaxine metabolism, in contrast to the O-demethylation that predominates in humans. nih.gov Identifying these species-specific differences and the enzymes responsible is a key future direction. udg.edu
Table 2: Enzymes Involved in Venlafaxine and Metabolite Biotransformation
| Enzyme | Primary Role in Venlafaxine Metabolism |
| CYP2D6 | Major enzyme for O-demethylation to O-desmethylvenlafaxine (ODV). nih.govpharmgkb.orgpharmgkb.org |
| CYP3A4 | N-demethylation to N-desmethylvenlafaxine (NDV); metabolism of ODV and NDV. pharmgkb.orgfda.gov |
| CYP2C19 | Minor role in O-demethylation and N-demethylation; metabolism of ODV and NDV. pharmgkb.org |
| CYP2C9 | Minor role in N-demethylation. drugbank.compharmgkb.org |
| UGTs (Uridine diphosphate (B83284) glucuronosyltransferases) | Glucuronidation of metabolites (e.g., O-desmethylvenlafaxine glucuronide). pharmgkb.org |
Q & A
Q. What analytical techniques are recommended for quantifying rac Dehydro-O-desmethyl Venlafaxine in pharmacokinetic studies?
High-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred. For precise quantification, use a validated method with deuterated internal standards (e.g., deuterated venlafaxine or ODV analogs) to correct for matrix effects. Chromatographic conditions should include a C18 column, a mobile phase of acetonitrile-phosphate buffer (pH 3.0), and a flow rate of 1.0 mL/min . System suitability tests must ensure a tailing factor ≤2.0 and relative standard deviation (RSD) ≤2.0% for retention times .
Q. How can researchers synthesize and characterize this compound for preclinical studies?
Synthesis typically involves demethylation of venlafaxine followed by dehydration. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., H-NMR peaks at δ 6.8–7.2 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) to verify molecular mass (exact mass: 259.1936 Da) . Chiral chromatography is critical to confirm the racemic mixture, using columns like Chiralpak IA or IB with a hexane-isopropanol mobile phase .
Q. What in vitro and in vivo models are suitable for studying this compound’s pharmacokinetics?
In vitro: Use hepatic microsomes (human or rodent) to assess metabolic stability and cytochrome P450 (CYP) enzyme contributions (e.g., CYP2D6, CYP3A4). In vivo: Employ rodent models with serial blood sampling to calculate AUC, , and clearance. Note that plasma protein binding (>90%) may necessitate ultracentrifugation for free fraction analysis .
Advanced Research Questions
Q. How can enantiomer-specific pharmacodynamic differences in this compound be systematically evaluated?
Separate enantiomers via preparative chiral chromatography and assess their binding affinities for serotonin (SERT) and norepinephrine (NET) transporters using radioligand assays (e.g., H-citalopram for SERT). Compare dose-response curves in behavioral models (e.g., forced swim test for antidepressant efficacy). Contradictions in enantiomer activity (e.g., one enantiomer showing higher NET inhibition) should be analyzed using nonlinear regression models to determine IC variability .
Q. What strategies resolve contradictions in reported therapeutic concentration ranges for this compound?
Conduct a meta-analysis of clinical studies, stratifying by patient demographics (e.g., CYP2D6 metabolizer status) and assay methodologies (e.g., immunoassay vs. LC-MS/MS). Address outliers by re-analyzing raw chromatograms for co-eluting metabolites (e.g., venlafaxine N-oxide) that may interfere . Adjust for blood-brain barrier penetration using cerebrospinal fluid (CSF)-to-plasma ratios in preclinical models .
Q. How should impurity profiling and stability studies be designed for this compound?
Perform forced degradation under ICH-recommended conditions (acid/base hydrolysis, oxidative, thermal, photolytic). Quantify impurities (e.g., 4-methoxyphenyl derivatives) using gradient HPLC with photodiode array detection. Reference USP/EP standards (e.g., Impurity A and B hydrochlorides) for identification . Stability-indicating methods must demonstrate specificity for degradation products, with validation per ICH Q2(R1) guidelines .
Q. What experimental frameworks link this compound’s neurochemical effects to its therapeutic mechanisms?
Combine microdialysis (measuring extracellular serotonin/norepinephrine in rodent prefrontal cortex) with positron emission tomography (PET) to quantify SERT/NET occupancy. Corrogate these data with behavioral outcomes (e.g., anxiety-like behavior in elevated plus maze). Theoretical frameworks should integrate monoamine hypothesis and neuroplasticity models, using multivariate regression to disentangle direct vs. indirect effects .
Methodological Considerations
- Data Presentation : Use tabular formats for pharmacokinetic parameters (e.g., AUC, ) and impurity profiles. Figures should highlight chromatographic separation and dose-response relationships .
- Theoretical Integration : Anchor studies to established frameworks (e.g., monoamine transporter kinetics) while exploring novel mechanisms (e.g., σ-1 receptor modulation) .
- Validation : Cross-validate findings using orthogonal methods (e.g., compare LC-MS/MS results with radioenzymatic assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
